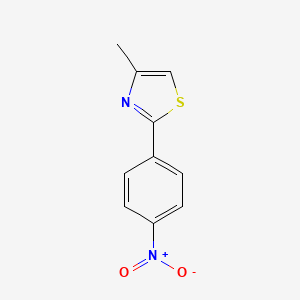

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

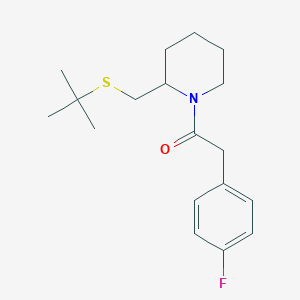

“4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains a nitrophenyl group, which is a phenyl ring (a variant of benzene) that has a nitro group (-NO2) attached to it .

Synthesis Analysis

While specific synthesis methods for “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” are not available, thiazole compounds are generally synthesized through the reaction of α-haloketones with thioamides . The nitrophenyl group can be introduced through nitration, a process that involves the substitution of a hydrogen atom by a nitro group.Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a methyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would depend on its exact structure. Thiazole compounds are generally stable and have low reactivity. They are polar due to the presence of nitrogen and sulfur atoms in the ring .Applications De Recherche Scientifique

Biodegradation and Environmental Applications

Thiazole compounds have been studied for their role in environmental bioremediation. For instance, certain microorganisms capable of degrading similar nitrophenyl derivatives have been isolated, highlighting the potential of these compounds in environmental cleanup processes. The degradation pathways often lead to the formation of less toxic intermediates, such as catechol, indicating the microbial chemotaxis and biodegradation capabilities towards nitrophenyl compounds (Bhushan et al., 2000).

Anticancer and Antifungal Applications

Research on thiazole derivatives has shown significant anticandidal and anticancer activities. For example, specific nitro-substituted thiazolyl hydrazone derivatives demonstrated effective anticandidal activity against Candida utilis and promising anticancer properties against MCF-7 cancer cells (Altıntop et al., 2014). These findings suggest that modifications in the thiazole structure can lead to compounds with potential therapeutic applications.

Chemosensor Development

Thiazole-based fluorophores have been explored for their applications in detecting metal ions, such as aluminum (III), due to their selective binding and fluorescence properties. Such compounds are promising for the development of selective Al3+ detectors, which could be useful in biological and environmental monitoring (Lambert et al., 2000). This research underscores the versatility of thiazole derivatives in creating sensitive and selective sensors for metal ions.

Material Science and Corrosion Inhibition

Thiazole compounds are also investigated for their potential as corrosion inhibitors, offering a promising approach to protecting materials from degradation. Theoretical calculations have been used to predict the corrosion inhibiting activities of thiazole derivatives, demonstrating the relationship between their molecular properties and inhibitory effectiveness (Koparir, 2022).

Antimicrobial Activity

Some thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against certain bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents (Vinusha et al., 2015).

Orientations Futures

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other molecules affect the activity of this compound.

Propriétés

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJCMCZSVYVDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)

![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)